molecular formula C10H7FO3 B12315150 7-fluoro-2H-chromene-3-carboxylic acid CAS No. 480451-09-0

7-fluoro-2H-chromene-3-carboxylic acid

Cat. No.: B12315150
CAS No.: 480451-09-0
M. Wt: 194.16 g/mol
InChI Key: MFOXKLIIWABFMG-UHFFFAOYSA-N
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Description

7-Fluoro-2H-chromene-3-carboxylic acid is a fluorinated derivative of chromene, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 3rd position of the chromene ring. The molecular formula of this compound is C10H5FO4, and it has a molecular weight of 208.14 g/mol . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups on the chromene ring.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorinated chromene derivatives, which can be further modified for specific applications .

Scientific Research Applications

7-Fluoro-2H-chromene-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-fluoro-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .

Comparison with Similar Compounds

Uniqueness: 7-Fluoro-2H-chromene-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and ability to interact with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

480451-09-0

Molecular Formula

C10H7FO3

Molecular Weight

194.16 g/mol

IUPAC Name

7-fluoro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C10H7FO3/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-4H,5H2,(H,12,13)

InChI Key

MFOXKLIIWABFMG-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C=C(C=C2)F)C(=O)O

Origin of Product

United States

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